[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I)
Overview
Description
The compound 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenecopper(I) is a complex organometallic compound featuring a copper(I) center coordinated by a N-heterocyclic carbene (NHC) ligand and a diphenylpropanedionate ligand1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenecopper(I) - TCI AMERICA. This compound belongs to the class of NHC-metal complexes, which are known for their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene with 1,3-diphenyl-1,3-propanedione in the presence of a copper(I) salt, such as copper(I) chloride1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenegold(I) - International Union of .... The reaction is usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent oxidation1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenegold(I) - International Union of ....
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The copper(I) center can be oxidized to copper(II), leading to the formation of different copper complexes.
Reduction: : The copper(II) center can be reduced back to copper(I) under appropriate conditions.
Substitution: : The ligands can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: : Reducing agents like sodium borohydride or hydrogen gas can be used.
Substitution: : Various ligands can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Copper(II) complexes.
Reduction: : Copper(I) complexes.
Substitution: : New organometallic complexes with different ligands.
Scientific Research Applications
This compound has several applications in scientific research, including:
Catalysis: : It can act as a catalyst in various organic reactions, such as cross-coupling reactions and cycloadditions.
Biological Studies: : It can be used to study metal-ligand interactions in biological systems.
Material Science: : It can be used in the synthesis of new materials with unique properties.
Medicine: : It can be explored for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the copper(I) center to the NHC and diphenylpropanedionate ligands. This coordination can influence the electronic properties of the copper center, affecting its reactivity. The molecular targets and pathways involved would depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
This compound is unique due to its specific ligand structure and the presence of the copper(I) center. Similar compounds include other NHC-metal complexes with different metal centers and ligands, such as [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) and [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver(I) . These compounds share the NHC ligand but differ in their metal centers, leading to different chemical properties and applications.
Properties
InChI |
InChI=1S/C27H36N2.C15H12O2.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h9-16,18-21H,1-8H3;1-11,16H;/b;14-11-; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXNUQSCWMWURE-CKWHXWLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Cu] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48CuN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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